molecular formula C21H25N5O B11125256 (1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-ethylpiperazino)methanone

(1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-ethylpiperazino)methanone

Cat. No.: B11125256
M. Wt: 363.5 g/mol
InChI Key: MBJGVIOCSOXTGX-UHFFFAOYSA-N
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Description

(1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-ethylpiperazino)methanone is a complex heterocyclic compound It features a pyrazolo[3,4-b]pyridine core, which is a bicyclic structure combining pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-ethylpiperazino)methanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

Biology

Medicine

Industry

    Chemical Sensors: The compound can be used in the development of sensors for detecting various analytes.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The pathways involved often include signal transduction pathways, where the compound modulates the activity of key signaling proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

Molecular Formula

C21H25N5O

Molecular Weight

363.5 g/mol

IUPAC Name

(1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridin-4-yl)-(4-ethylpiperazin-1-yl)methanone

InChI

InChI=1S/C21H25N5O/c1-4-25-10-12-26(13-11-25)21(27)17-14-18(16-8-6-5-7-9-16)22-20-19(17)15(2)23-24(20)3/h5-9,14H,4,10-13H2,1-3H3

InChI Key

MBJGVIOCSOXTGX-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=CC=C4

Origin of Product

United States

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